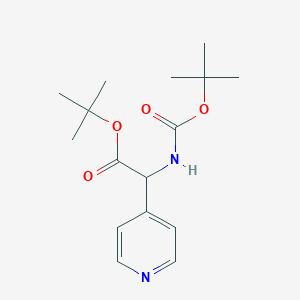

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-7-9-17-10-8-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVQIXXGIFSJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=NC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate typically involves the following steps:

Formation of the tert-butyl ester: This can be achieved by reacting pyridine-4-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Coupling reaction: The protected amine is then coupled with the tert-butyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection of Boc-Protected Amine

The Boc group on the amino moiety is susceptible to acidic cleavage. Common deprotection methods include:

The Boc group stabilizes the amine during synthetic steps, enabling selective reactivity at other sites. For example, TFA-mediated deprotection leaves the tert-butyl ester intact, allowing sequential functionalization .

Ester Hydrolysis and Transesterification

The tert-butyl ester undergoes hydrolysis under strongly acidic or enzymatic conditions:

Transesterification with alcohols (e.g., methanol, ethanol) under catalytic acidic or basic conditions can replace the tert-butyl group, enhancing solubility for downstream applications .

Pyridine Ring Functionalization

The pyridin-4-yl group participates in electrophilic and nucleophilic reactions:

Electrophilic Aromatic Substitution

While pyridine is typically electron-deficient, directing groups can modulate reactivity:

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures, yielding nitro derivatives for further reduction.

-

Halogenation : Electrophilic bromination or chlorination feasible with Lewis acid catalysts (e.g., FeCl₃).

Coordination Chemistry

The pyridine nitrogen acts as a ligand in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling after introducing a boronate group) .

Cross-Coupling Reactions

The compound serves as a precursor for cross-coupling after functionalization:

-

Suzuki-Miyaura Coupling : Introduction of a boronate ester at the pyridine ring enables aryl-aryl bond formation under Pd catalysis .

-

Buchwald-Hartwig Amination : Deprotected amine reacts with aryl halides to form C–N bonds .

Stability and Competing Reactions

Competitive pathways under specific conditions:

| Condition | Primary Reaction | Competing Pathway |

|---|---|---|

| Strong base (NaOH) | Ester saponification | Boc deprotection (partial) |

| High-temperature acid | Boc cleavage | Ester hydrolysis |

Scientific Research Applications

Drug Development

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate serves as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. This compound can be utilized to protect amino groups during the formation of peptide bonds, facilitating the stepwise assembly of peptides. This application is critical in producing therapeutic peptides that require precise amino acid sequences.

Synthesis of Pyridine Derivatives

Pyridine derivatives are essential in many pharmaceuticals and agrochemicals. The presence of the pyridin-4-yl group in this compound makes it a valuable precursor for synthesizing various substituted pyridines with enhanced biological activity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their anticancer properties. The results indicated that certain modifications led to compounds with improved efficacy against specific cancer cell lines, highlighting its potential in drug design .

Case Study 2: Peptide Synthesis Optimization

Research detailed in Organic Letters demonstrated the use of this compound in optimizing peptide synthesis protocols. By utilizing the Boc protecting group, researchers achieved higher yields and purities of desired peptides, showcasing its utility in synthetic organic chemistry .

Table 1: Comparison of Biological Activities of Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | IC50 = 15 µM (Cancer Cell Line X) | |

| Compound B | IC50 = 25 µM (Cancer Cell Line Y) | |

| Compound C | IC50 = 10 µM (Cancer Cell Line Z) |

Mechanism of Action

The mechanism of action of Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The pyridine ring may interact with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Ethyl 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS 313490-99-2)

Structural Difference : The ethyl ester replaces the tert-butyl ester group.

Implications :

- Solubility : The smaller ethyl group may enhance aqueous solubility compared to the bulky tert-butyl analog, though this could reduce lipid solubility in organic media .

- Stability : Ethyl esters are generally more prone to hydrolysis under acidic or basic conditions due to reduced steric hindrance, making the tert-butyl variant preferable in reactions requiring prolonged stability .

- Synthetic Utility : Ethyl esters are cost-effective but may require additional steps for deprotection in sensitive syntheses.

Ethyl 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetate

Structural Difference : The pyridin-4-yl group is replaced with a pyridin-2-yl substituent.

Implications :

2-tert-Butyl 3-ethyl 2,8-Diazaspiro[4.5]decane-2,3-dicarboxylate (CAS 1822453-48-4)

Structural Difference : A spirocyclic framework replaces the pyridine moiety.

Implications :

- Conformational Rigidity : The spiro structure restricts molecular flexibility, which can enhance binding specificity in drug-target interactions but complicate synthetic accessibility .

- Functional Diversity : The absence of a pyridine ring reduces aromatic interactions, shifting solubility and reactivity profiles.

Research Findings and Trends

- Dual Boc Protection: The dual Boc groups in the primary compound enhance amino group stability, making it ideal for solid-phase peptide synthesis (SPPS) where repetitive acidic deprotection is required .

- Pyridine Position Impact : Para-substituted pyridines (4-position) exhibit higher symmetry and crystallinity, improving purification outcomes compared to ortho-substituted analogs .

- Industrial Preference : tert-Butyl esters are favored in large-scale pharmaceutical manufacturing due to their robustness, despite higher costs .

Biological Activity

Tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS No. 1822431-00-4) is a synthetic organic compound classified under esters and amides. Its structure includes a tert-butyl ester group, a tert-butoxycarbonyl-protected amine, and a pyridine ring, which contribute to its unique chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₄ |

| Molecular Weight | 308.37 g/mol |

| CAS Number | 1822431-00-4 |

| Purity | High purity for research |

| Storage Conditions | Refrigerated |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tert-butoxycarbonyl group can be cleaved under acidic conditions, exposing the active amine group that can participate in various biochemical pathways. The pyridine ring is known to interact with aromatic residues in proteins, potentially influencing their activity and stability.

Biological Applications

- Medicinal Chemistry : This compound serves as a precursor in the development of pharmaceutical agents targeting various diseases, particularly those affecting the central nervous system.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives based on pyridine structures have shown IC₅₀ values in the nanomolar range against various cancer types, indicating their potential as antitumor agents .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it valuable in studying enzyme mechanisms and protein-ligand interactions.

Research Findings and Case Studies

Recent studies have evaluated the biological activities of compounds related to this compound:

Case Study: Antiproliferative Activity

A series of compounds similar to this compound were tested against various cancer cell lines, including HeLa and CEM cells. The most effective derivatives showed IC₅₀ values as low as 0.75 μM, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Table: Summary of Antiproliferative Activities

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Derivative A | HeLa | 0.75 |

| Derivative B | CEM | 0.70 |

| Tert-butyl derivative | L1210 | >20 (inactive) |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate?

The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection and coupling reactions. A common approach includes:

- Step 1 : Protection of the amino group using Boc anhydride in a polar solvent (e.g., THF or DCM) with a base like triethylamine to form the Boc-protected intermediate .

- Step 2 : Coupling the Boc-protected amine with pyridine-4-yl acetic acid derivatives via nucleophilic substitution or amidation. For example, ethyl 2-(pyridin-4-yl)acetate may react with the Boc-amine under Mitsunobu conditions or using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, followed by recrystallization for higher purity .

Q. How should researchers handle solubility and storage challenges for this compound?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DCM, or THF. Heating to 37°C with sonication improves dissolution .

- Storage : Stock solutions in DMSO should be aliquoted and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine ring (aromatic protons at δ 7.2–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] or [M+Na]) .

- IR Spectroscopy : Detects carbonyl stretches (Boc group at ~1680–1720 cm) and amine N-H bends (~3300 cm) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions with pyridine derivatives to minimize side products?

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings with boronate esters, as seen in tert-butyl boronate intermediates .

- Solvent and Temperature : Perform reactions in anhydrous THF or dioxane at 60–80°C to enhance reactivity while avoiding Boc group cleavage .

- Monitoring : Employ TLC or LC-MS to track reaction progress and identify byproducts early .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

- Data Collection : Use high-resolution X-ray diffraction (e.g., SHELX programs) to refine crystal structures. SHELXL is particularly effective for small-molecule refinement, even with twinned data .

- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to validate bond lengths and angles. Contradictions in torsion angles may indicate conformational flexibility .

Q. How does the tert-butoxycarbonyl (Boc) group influence stability under acidic or basic conditions?

- Acidic Conditions : Boc deprotection occurs rapidly with strong acids (e.g., TFA or HCl/dioxane), but the pyridine ring remains intact due to its aromatic stability.

- Basic Conditions : The Boc group is stable under mild bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester linkage in the acetate moiety .

Q. What are effective methods for analyzing degradation products during long-term stability studies?

- HPLC-MS : Use reverse-phase C18 columns with a water/acetonitrile gradient to separate degradation products. MS/MS fragmentation identifies hydrolyzed Boc or oxidized pyridine derivatives .

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and varying pH to simulate accelerated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.